molecular formula C13H15F3N2O4 B6993149 ethyl 3-[methyl-[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]propanoate

ethyl 3-[methyl-[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]propanoate

Cat. No.: B6993149
M. Wt: 320.26 g/mol
InChI Key: GLIRFOWDUDUKPI-UHFFFAOYSA-N
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Description

Ethyl 3-[methyl-[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]propanoate is an intriguing compound that belongs to the family of pyridine derivatives Its complex structure, featuring a trifluoromethyl group, a keto group, and an ester functionality, makes it an important molecule in medicinal and organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[methyl-[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]propanoate typically involves multi-step reactions starting from pyridine derivatives:

  • Formation of the Pyridine Core: : The initial step often involves the construction of the pyridine core through classical Hantzsch pyridine synthesis.

  • Trifluoromethylation: : Introducing the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide (CF₃I) under oxidative conditions.

  • Amide Bond Formation: : This step involves the coupling of a suitable amine with a pyridinecarboxylic acid derivative to form the amide bond.

  • Esterification: : Finally, the ester group can be introduced via esterification using ethanol and acidic catalysts.

Industrial Production Methods

On an industrial scale, the synthesis is typically optimized for yield and efficiency. Catalysts such as palladium or copper might be used in the trifluoromethylation step, and continuous flow reactors could enhance reaction rates and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[methyl-[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]propanoate undergoes various chemical reactions:

  • Oxidation: : It can undergo oxidation at the methylene group adjacent to the ester, forming a carboxylic acid.

  • Reduction: : The keto group can be reduced to form secondary alcohol.

  • Substitution: : The trifluoromethyl group can be replaced under nucleophilic substitution conditions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Using reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Employing nucleophiles such as thiols or amines in the presence of base catalysts.

Major Products

  • Oxidation: : Carboxylic acid derivative.

  • Reduction: : Secondary alcohol.

  • Substitution: : Thiolated or aminated derivatives.

Scientific Research Applications

Ethyl 3-[methyl-[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]propanoate has broad scientific research applications:

  • Chemistry: : Used as an intermediate in synthesizing complex organic molecules and fluorinated compounds.

  • Biology: : Its derivatives are investigated for their biological activity, particularly in enzyme inhibition studies.

  • Medicine: : Potential pharmaceutical applications, including as precursors to drug candidates with anti-inflammatory or anti-cancer properties.

  • Industry: : Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of ethyl 3-[methyl-[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]propanoate often involves:

  • Enzyme Inhibition: : Binding to active sites of enzymes, thereby inhibiting their activity.

  • Pathway Modulation: : Influencing metabolic pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[methyl-[6-oxo-4-(trifluoromethyl)-1H-pyridine-2-carbonyl]amino]propanoate

  • Ethyl 3-[methyl-[6-oxo-4-(chloromethyl)-1H-pyridine-3-carbonyl]amino]propanoate

Uniqueness

  • Trifluoromethyl Group: : Ethyl 3-[methyl-[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]propanoate features a trifluoromethyl group at the 4-position, which significantly influences its chemical properties and biological activity compared to other halogenated derivatives.

  • Synthetic Accessibility: : Its synthetic routes and potential for derivatization make it more versatile in laboratory and industrial settings.

There you have it—a comprehensive look into this compound! Anything specific you want to explore further?

Properties

IUPAC Name

ethyl 3-[methyl-[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O4/c1-3-22-11(20)4-5-18(2)12(21)8-7-17-10(19)6-9(8)13(14,15)16/h6-7H,3-5H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIRFOWDUDUKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)C(=O)C1=CNC(=O)C=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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